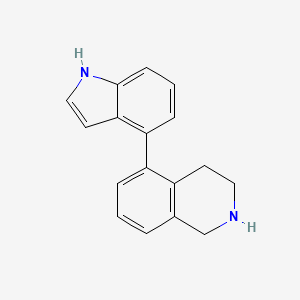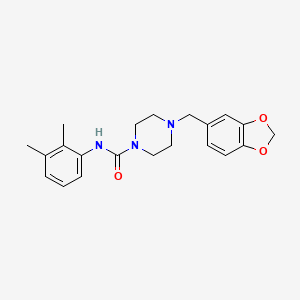
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline, also known as 5-I-THIQ, is a chemical compound that belongs to the family of tetrahydroisoquinolines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that the compound acts by modulating various signaling pathways in the body. 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. Additionally, 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2-ARE pathway, which is responsible for regulating the body's antioxidant response.
Biochemical and Physiological Effects
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect cells from oxidative stress. 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to modulate multiple signaling pathways. This property makes it an attractive candidate for the development of multi-targeted therapeutic agents. Additionally, 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline. One of the areas of interest is the development of novel synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications. Future research may also focus on the development of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives with improved solubility and bioavailability. Finally, the potential of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer, needs to be further explored.
Conclusion
In conclusion, 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves several steps, and several methods have been developed to improve the yield and purity of the compound. 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications, and it has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The exact mechanism of action of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to modulate various signaling pathways in the body. 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Métodos De Síntesis
The synthesis of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves several steps. The first step is the condensation of indole with an aldehyde. This reaction yields an intermediate product, which is then subjected to a Pictet-Spengler cyclization reaction to form the tetrahydroisoquinoline ring. The final step involves the reduction of the double bond in the indole moiety to yield 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline. The synthesis of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been optimized over the years, and several methods have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Several studies have demonstrated the potential of 5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
5-(1H-indol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-3-12-11-18-9-7-13(12)14(4-1)15-5-2-6-17-16(15)8-10-19-17/h1-6,8,10,18-19H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZHHZPZSFIXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5314697.png)
![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate](/img/structure/B5314705.png)


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5314734.png)

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5314750.png)
![5-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5314754.png)
![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)
![4-({[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}amino)-N-ethylpiperidine-1-carboxamide](/img/structure/B5314760.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5314767.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)